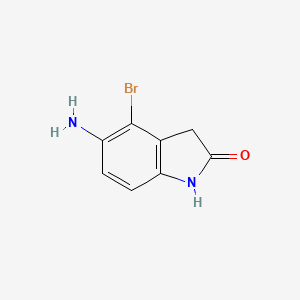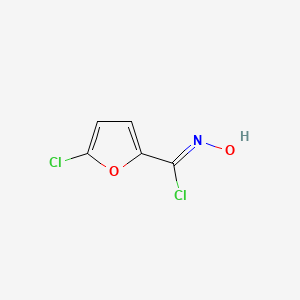
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, commonly referred to as 5-ABI, is an organic compound belonging to the family of indole compounds. It is a colorless solid with a melting point of 132°C. 5-ABI has a wide range of applications in organic synthesis, and has been used as a starting material for various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes.
科学的研究の応用
5-ABI has been used in a variety of scientific research applications, including the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes. It has also been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-ABI has been used in the synthesis of various catalysts, such as catalysts for the Heck reaction, and as a substrate for various enzymatic reactions, such as the oxidation of 4-bromo-2-amino-3-indole.
作用機序
The mechanism of action of 5-ABI is not well understood. It is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This is thought to be the reason why 5-ABI is used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ABI are not well understood. However, it is known that 5-ABI can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can result in an increase in the concentration of these neurotransmitters, which can lead to an increase in mood, energy, and focus.
実験室実験の利点と制限
The main advantage of using 5-ABI in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are some limitations to using 5-ABI in lab experiments. For example, it can be difficult to obtain pure 5-ABI, as it is often contaminated with other compounds. Additionally, the compound is sensitive to light and air, and can be easily degraded.
将来の方向性
There are several potential future directions for the use of 5-ABI. One possible application is the synthesis of novel heterocyclic compounds. Additionally, 5-ABI could be used in the synthesis of more complex pharmaceuticals and agrochemicals. Furthermore, 5-ABI could be used in the development of new catalysts and enzymes, as well as in the synthesis of new materials. Finally, 5-ABI could be used in the development of new drugs and therapies, such as MAO inhibitors.
合成法
5-ABI can be synthesized by several methods, including the bromination of 2-amino-3-indole and the oxidation of 4-bromo-2-amino-3-indole. The most common method is the reduction of 5-bromo-2-chloro-3-indole, which is achieved through the use of hydrogen in the presence of a metal catalyst such as palladium or nickel. Other methods, such as the reaction of 2-amino-3-indole with bromine, have also been used.
特性
IUPAC Name |
5-amino-4-bromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDTHXRUVTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Br)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)

![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis](/img/structure/B6599738.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

